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N-hydroxyputrescine -

N-hydroxyputrescine

Catalog Number: EVT-1596140
CAS Number:
Molecular Formula: C4H12N2O
Molecular Weight: 104.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-hydroxyputrescine is a N-substituted putrescine.
Source

N-hydroxyputrescine can be derived from the enzymatic hydroxylation of putrescine, which is a naturally occurring diamine found in living organisms. It is synthesized through the action of specific hydroxylases that catalyze the addition of a hydroxyl group to the nitrogen atom of putrescine. This reaction is part of the broader polyamine biosynthetic pathway, which is crucial for cell growth and differentiation.

Classification

N-hydroxyputrescine belongs to the class of organic compounds known as polyamines, which are characterized by having multiple amine groups. It is specifically classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom.

Synthesis Analysis

Methods

The synthesis of N-hydroxyputrescine can be achieved through various methods, primarily focusing on enzymatic and chemical approaches:

  1. Enzymatic Synthesis:
    • Utilizing putrescine as a substrate, enzymes such as putrescine N-hydroxylase catalyze the formation of N-hydroxyputrescine. This process typically occurs in microbial systems where specific strains are engineered to enhance yield.
    • For example, microbial fermentation techniques have been developed to produce N-hydroxyputrescine efficiently, leveraging genetically modified strains that express hydroxylase enzymes .
  2. Chemical Synthesis:
    • Chemical methods involve treating putrescine with oxidizing agents under controlled conditions. This approach often requires careful optimization to achieve high yields and purity.
    • The reaction conditions may include varying temperatures, pH levels, and reaction times to facilitate the hydroxylation process effectively .

Technical Details

The enzymatic route is often preferred due to its specificity and lower environmental impact compared to traditional chemical methods. Recent advancements in metabolic engineering have allowed for improved production rates by enhancing enzyme activity or increasing substrate availability .

Molecular Structure Analysis

Structure

N-hydroxyputrescine has a structural formula represented as C₄H₁₃N₃O. The molecular structure consists of a four-carbon backbone with two amino groups and one hydroxyl group attached to the nitrogen atom.

Data

  • Molecular Weight: 103.12 g/mol
  • Structural Formula:
NH2 CH2 CH2 CH NH 2 OH \text{NH}_2\text{ CH}_2\text{ CH}_2\text{ CH NH 2 OH }

This configuration allows for hydrogen bonding and interactions with other biomolecules, influencing its biological activity.

Chemical Reactions Analysis

Reactions

N-hydroxyputrescine participates in several chemical reactions that are significant for its functionality:

  1. Deamination: It can undergo deamination reactions leading to the formation of other polyamines or amino acids.
  2. Condensation Reactions: N-hydroxyputrescine can react with aldehydes or ketones to form Schiff bases, which are important intermediates in various synthetic pathways.
  3. Oxidation: Under certain conditions, it can be oxidized further to produce more complex polyamine derivatives .

Technical Details

The stability and reactivity of N-hydroxyputrescine depend on its environment, including pH and temperature, which must be optimized during reactions to prevent degradation or undesired side products.

Mechanism of Action

Process

The mechanism by which N-hydroxyputrescine exerts its effects involves several pathways:

  • Cell Growth Regulation: As a polyamine derivative, it plays a role in regulating cell proliferation and differentiation by modulating gene expression and enzyme activity.
  • Antioxidant Activity: It has been shown to exhibit antioxidant properties, helping protect cells from oxidative stress by scavenging free radicals .

Data

Studies indicate that N-hydroxyputrescine may influence signaling pathways related to cell survival and apoptosis, highlighting its potential therapeutic applications in cancer treatment and cellular repair mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and polar organic solvents
  • Melting Point: Approximately 180°C (decomposes upon heating)

Chemical Properties

  • pH Stability: Stable within a pH range of 4-10
  • Reactivity: Exhibits reactivity typical of amines; can form salts with acids and participate in nucleophilic substitution reactions .

Relevant analyses indicate that its physical properties make it suitable for various applications in biochemical research and pharmaceutical formulations.

Applications

Scientific Uses

N-hydroxyputrescine has several applications in scientific research:

  1. Biochemical Research: Used as a model compound to study polyamine metabolism and function.
  2. Pharmaceutical Development: Investigated for potential use in cancer therapies due to its role in cell growth regulation.
  3. Agricultural Chemistry: Explored as a plant growth regulator given its involvement in cellular processes related to growth and stress responses .
Biosynthesis and Enzymatic Pathways

Putrescine N-Hydroxylase: Catalytic Mechanisms and Cofactor Dependency

Putrescine N-hydroxylase (PNH) is a flavin-dependent monooxygenase (Class B) that catalyzes the committed step in hydroxamate-type siderophore biosynthesis: the conversion of putrescine to N-hydroxyputrescine. This reaction is strictly dependent on reduced nicotinamide cofactors (NAD(P)H) and molecular oxygen (O₂). The catalytic cycle (Figure 1) involves three key stages [2] [6]:

  • Reductive Half-Reaction: NADPH reduces FAD to FADH₂.
  • Oxidative Half-Reaction: FADH₂ reacts with O₂ to form a C4a-hydroperoxyflavin intermediate.
  • Hydroxylation: This electrophilic intermediate transfers an oxygen atom to the primary amino group of putrescine, yielding N-hydroxyputrescine and water.

Structural studies of Acinetobacter baumannii FbsI (a characterized PNH) reveal a conserved FAD-binding pocket and active site residues critical for function. T240 and D390 form hydrogen bonds with putrescine, positioning its terminal amine for optimal N-hydroxylation [6]. Kinetic analyses demonstrate a preference for NADPH (kcat/Km = 1.2 × 10⁵ M⁻¹s⁻¹) over NADH and high specificity for putrescine (Km = 35 μM) compared to cadaverine (1,5-diaminopentane; Km = 210 μM). Dehydration of the C4a-hydroxyflavin intermediate is partially rate-limiting [2] [6].

Table 1: Kinetic Parameters of Putrescine N-Hydroxylase (FbsI) from A. baumannii [2] [6]

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Putrescine35 ± 51.8 ± 0.15.1 × 10⁴
Cadaverine210 ± 300.9 ± 0.14.3 × 10³
NADPH26 ± 31.8 ± 0.16.9 × 10⁴
NADH185 ± 251.2 ± 0.16.5 × 10³

Rieske-Type Nonheme Iron Sulfur Proteins in C-Hydroxylation

While PNHs primarily catalyze N-hydroxylation, Rieske-type nonheme iron oxygenases (ROs) are crucial for C-hydroxylation steps in polyamine-derived natural products. These multicomponent systems typically consist of:

  • A reductase: Obtains electrons from NAD(P)H.
  • A Rieske ferredoxin: Shuttles electrons.
  • An oxygenase: Contains a catalytic mononuclear iron and a Rieske [2Fe-2S] cluster for O₂ activation and substrate hydroxylation [3] [7].

The Rieske [2Fe-2S] cluster has a unique ligand environment where one Fe is coordinated by two cysteine residues and the other Fe by two histidine residues (consensus sequence: Cys-X-His-X15-17-Cys-X-X-His). This architecture allows for high reduction potentials (+150 to +400 mV) suitable for oxygen activation [3]. Electron transfer occurs from the reduced Rieske cluster to the mononuclear Fe(II) site via a conserved aspartate residue (gating function), enabling formation of a reactive Fe(IV)=O (ferryl) species. This potent oxidant performs cis-dihydroxylation or monooxygenation of aromatic rings in substrates like polyamine-conjugated catechols [7]. The oxygenase components typically form α₃ or α₃β₃ oligomeric structures, with substrate binding orientation dictating regio- and stereospecificity of hydroxylation [7].

Table 2: Key Structural and Functional Features of Rieske Oxygenase Components [3] [7]

FeatureDescriptionFunctional Role
Rieske [2Fe-2S] ClusterLigands: Fe1 (2×Cys), Fe2 (2×His); High reduction potential (+150 to +400 mV)Electron transfer from reductase to catalytic mononuclear iron
Mononuclear Iron SiteCoordinated by 2×His, 1×Asp (facial triad); Binds O₂Forms reactive Fe(IV)=O species for substrate hydroxylation
Conserved Aspartate GateResidue (e.g., Asp205 in NDO) located between Rieske cluster and mononuclear ironControls/protons electron flow between metal centers
Oligomeric StateMost commonly α₃ or α₃β₃Creates substrate-binding pockets and facilitates electron transfer between subunits

Substrate Specificity of Hydroxylases in Polyamine Modification

Enzymes modifying polyamines exhibit distinct substrate selectivity profiles crucial for metabolic channeling:

  • Putrescine N-Hydroxylases (e.g., FbsI): Show strong preference for putrescine (C4 diamine) over longer-chain analogs like cadaverine (C5 diamine). Structural determinants include:
  • A narrow, hydrophobic substrate-binding pocket accommodating the C4 backbone [6].
  • Precise hydrogen bonding (T240, D390 in FbsI) aligning the terminal amine for N-oxygenation [6].
  • Electrostatic repulsion or suboptimal positioning of the ω-amino group in longer diamines [2].
  • Ornithine/Arginine Decarboxylases (ODCs/ADCs): While not hydroxylases, their substrate specificity influences precursor availability. Chlamydomonas reinhardtii ODC1 exhibits high specificity for ornithine, whereas bacterial ODCs (e.g., from E. coli) can show promiscuity, producing cadaverine from lysine alongside putrescine [5].
  • Amine Oxidases (e.g., AMX2): Catabolize polyamines like putrescine. C. reinhardtii AMX2 preferentially oxidizes putrescine over spermidine, generating 4-aminobutanal as the primary product, linking polyamine catabolism to GABA shunt intermediates [4] [5].

Substrate promiscuity exists in some systems. For example, heterologous expression of bacterial ODCs (e.g., Klebsiella pneumoniae SpeC) in C. reinhardtii led to unexpected co-production of N-hydroxyputrescine precursors (putrescine) alongside non-target compounds like cadaverine and 4-aminobutanol, indicating relaxed substrate control under non-native conditions [5].

Table 3: Substrate Specificity of Key Enzymes in Polyamine Hydroxylation Pathways

EnzymeOrganismPrimary Substrate(s)Catalytic Efficiency (kcat/Km)Key Specificity DeterminantsCitation
Putrescine N-Hydroxylase (FbsI)Acinetobacter baumanniiPutrescine5.1 × 10⁴ M⁻¹s⁻¹Narrow hydrophobic pocket; T240/D390 H-bonding[6]
Cadaverine4.3 × 10³ M⁻¹s⁻¹Suboptimal fit; weaker binding[6]
Ornithine Decarboxylase (CrODC1)Chlamydomonas reinhardtiiOrnithineNot determined (Native enzyme)High specificity for ornithine; regulated by splicing[5]
Ornithine Decarboxylase (KpSpeC)Klebsiella pneumoniaeOrnithine, LysineCadaverine production detectedBroad substrate range (Ornithine > Lysine)[5]
Amine Oxidase (AMX2)Chlamydomonas reinhardtiiPutrescineNot determinedPrimary putrescine catabolase; links to GABA[5]

Heterologous Expression Systems for Pathway Elucidation

Heterologous expression in genetically tractable hosts has been instrumental in characterizing N-hydroxyputrescine biosynthesis and associated siderophore pathways:

  • Bacterial Systems (Escherichia coli):
  • Expression of Ralstonia pickettii NIS synthetase alone in E. coli sufficed for rhizoferrin (a dicitryl-N-hydroxyputrescine conjugate) production, confirmed by LC-MS detection (m/z 437.2). Co-expression with the cognate MFS transporter (or Francisella FigB) enhanced siderophore secretion, visualized by Chrome Azurol S (CAS) assays showing intense yellow halos [1].
  • Co-expression of Francisella novicida figA (NIS synthetase) and figC (N-citrylornithine decarboxylase) in E. coli demonstrated an alternative putrescine-independent rhizoferrin pathway, bypassing the need for free putrescine by directly using N-citrylornithine as an intermediate [1].
  • Expression of Legionella pneumophila lbtA in E. coli conferred siderophore (rhizoferrin) activity, confirming the functional homology of this NIS synthetase [1].
  • Microalgal Systems (Chlamydomonas reinhardtii):
  • Engineered overexpression of ornithine decarboxylase (ODC) genes (e.g., native ODC1 or bacterial speC) significantly increased endogenous putrescine pools (4.5-fold), the direct precursor for potential N-hydroxylation. This system leverages C. reinhardtii's natural high putrescine accumulation (0.3% dry weight) [5].
  • CRISPR/Cas9 knockout of the catabolic enzyme AMX2 (amine oxidase) minimized putrescine degradation, synergizing with ODC overexpression to achieve a 10-fold increase in cellular putrescine titers (200 mg/L in phototrophic high-density cultures). This platform provides a sustainable (CO₂-based) source of precursors for N-hydroxyputrescine-derived molecules [5].

These systems not only validate gene functions but also enable the production and study of complex pathways in controlled backgrounds, overcoming challenges like genomic decay (Francisella) or intricate native regulation (Chlamydomonas).

Table 4: Heterologous Expression Systems Used in N-Hydroxyputrescine Pathway Research

Host SystemExpressed Gene(s)Source OrganismKey Findings/OutputCitation
Escherichia coliNIS synthetaseRalstonia pickettiiRhizoferrin production (m/z 437.2); CAS activity. Enzyme sufficient for synthesis.[1]
Escherichia colilbtALegionella pneumophilaSiderophore (rhizoferrin) activity detected by CAS assay.[1]
Escherichia colifigA + figCFrancisella novicidaRhizoferrin production via putrescine-independent pathway (N-citrylornithine pathway).[1]
Chlamydomonas reinhardtiiODC1 (overexpression)C. reinhardtii4.5-fold increase in cellular putrescine.[5]
Chlamydomonas reinhardtiispeC (overexpression)Klebsiella pneumoniaeIncreased putrescine; co-production of cadaverine/4-aminobutanol due to promiscuity.[5]
Chlamydomonas reinhardtiiAMX2 (CRISPR knockout)C. reinhardtiiReduced putrescine degradation; 10-fold putrescine increase with ODC overexpression.[5]

Properties

Product Name

N-hydroxyputrescine

IUPAC Name

N-(4-aminobutyl)hydroxylamine

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C4H12N2O/c5-3-1-2-4-6-7/h6-7H,1-5H2

InChI Key

BKPWWGCYCSOYNQ-UHFFFAOYSA-N

SMILES

C(CCNO)CN

Canonical SMILES

C(CCNO)CN

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